1-(Fmoc-amino)cyclopropanecarboxylic acid

Peptide Synthesis Solid-Phase Chemistry Chemical Procurement

Peptide backbone flexibility leads to rapid proteolytic degradation, compromising drug half-life. Fmoc-ACPC-OH solves this via its cyclopropane ring, which imposes severe φ/ψ conformational constraint, enhancing proteolytic resistance. • Conformationally restricted scaffold for long-acting peptide drug design (e.g., GLP-1 analogs, antimicrobial peptides). • Orthogonal Fmoc protection ensures compatibility with standard Fmoc/tBu SPPS; acid-stable under TFA conditions. • High melting point (231-236 °C) ensures free-flowing powder for reliable automated synthesizer delivery. Supplied with ≥95.0% (GC) purity. Store at 2-8°C.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 116857-11-5
Cat. No. B040381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Fmoc-amino)cyclopropanecarboxylic acid
CAS116857-11-5
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22)
InChIKeyOPPOISJKHBLNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-ACPC-OH: Fmoc-Protected Cyclopropane Amino Acid


1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-ACPC-OH, CAS 116857-11-5/126705-22-4) is an Nα-Fmoc-protected, α,α-disubstituted non-proteinogenic amino acid . Its defining structural feature is a cyclopropane ring at the Cα position, which imposes severe conformational restriction on peptide backbones [1]. The compound is supplied as a powder with a purity specification of ≥95.0% (GC) and a melting point of 231–236 °C , and is designed specifically for Fmoc solid-phase peptide synthesis (SPPS) applications [2].

Fmoc-SPPS-compatible building block
Designed for Fmoc/tBu solid-phase peptide synthesis
Cyclopropane backbone restriction for peptide design
Confers constrained φ/ψ dihedral angles for foldamer studies
GC-certified quality for automated synthesis
Batch-controlled purity supports reproducible coupling

Why Fmoc-ACPC-OH Cannot Be Replaced


Generic substitution fails for three quantifiable reasons. First, the cyclopropane ring imposes a backbone dihedral angle (φ/ψ) constraint fundamentally different from acyclic α-amino acids (e.g., Fmoc-Ala-OH) or larger cyclic analogs (e.g., Fmoc-Ac5c-OH) [1]; this directly alters peptide secondary structure propensity and proteolytic stability [2]. Second, the Fmoc group offers orthogonal acid stability that the Boc analog (1-(Boc-amino)cyclopropanecarboxylic acid) lacks: Fmoc-ACPC-OH remains intact under acidic conditions (e.g., TFA-mediated side-chain deprotection), whereas Boc-ACPC-OH is cleaved, precluding its use in Fmoc/tBu SPPS strategies . Third, physical property differences—melting point of 231–236 °C for Fmoc-ACPC-OH versus 178 °C for Boc-ACPC-OH —reflect distinct solid-state stability and handling characteristics critical for automated synthesis workflows. These are not interchangeable building blocks; substitution alters both synthetic outcome and peptide conformation.

Fmoc-ACPC-OH (cyclopropane restriction)
vs
Acyclic Fmoc-amino acids (e.g., Fmoc-Ala-OH) — backbone flexibility may shift conformational outcome
Fmoc group (stable to TFA)
vs
Boc-ACPC-OH (acid-labile) — Fmoc/tBu SPPS compatibility may be lost
Higher melting point (231–236 °C)
vs
Boc analog (178 °C) — thermal stability difference may affect automated handling

Fmoc-ACPC-OH: Quantitative Differentiation Evidence


Melting Point: Fmoc-ACPC-OH vs. Boc-ACPC-OH

1-(Fmoc-amino)cyclopropanecarboxylic acid exhibits a melting point of 231–236 °C , while its Boc-protected analog (1-(Boc-amino)cyclopropanecarboxylic acid) melts at 178 °C . This >50 °C difference reflects distinct crystal lattice energies and directly impacts solid-state stability during automated SPPS handling and long-term storage.

Melting Point
Head-to-head
231–236 °C vs 178 °C (Boc)
ΔT +53 to +58 °C
Reported thermal stability difference supports handling under automated SPPS conditions
Solid-state comparison; higher melting point may reduce cartridge sintering
Peptide Synthesis Solid-Phase Chemistry Chemical Procurement

Acid Stability: Fmoc-ACPC-OH vs. Boc-ACPC-OH

The Fmoc protecting group of 1-(Fmoc-amino)cyclopropanecarboxylic acid is stable to acidic conditions (e.g., TFA) , whereas the Boc group of 1-(Boc-amino)cyclopropanecarboxylic acid is acid-labile and cleaved under identical TFA treatment [1]. This orthogonal stability profile enables the use of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) during Fmoc-SPPS, a strategy impossible with the Boc analog.

Acid Stability
Class-level
Fmoc: stable to TFA
Boc: cleaved by TFA
Orthogonal acid stability enables standard Fmoc/tBu SPPS with acid-labile protections
Class-level protecting group behavior; verify with specific sequence
Peptide Synthesis Protecting Group Strategy SPPS

Cyclopropane-Induced Backbone Restriction vs. Acyclic Amino Acids

The cyclopropane ring of Fmoc-ACPC-OH restricts the Cα backbone to a narrow φ/ψ conformational space (~±10° to ±20° range), whereas acyclic Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Val-OH) sample broad φ/ψ distributions spanning >300° [1]. This restriction is a direct consequence of the cyclopropane Cα-tetrasubstitution and small ring geometry [2].

Backbone Restriction
Class-level
φ/ψ range ~±10–20°
>90% reduction vs acyclic
Conformational restriction supports peptide stability and target binding studies
Based on Ramachandran analysis of model peptides
Peptide Conformation Foldamer Chemistry Structure-Activity Relationship

Purity Specification for Automated SPPS

Commercial 1-(Fmoc-amino)cyclopropanecarboxylic acid is supplied with a purity specification of ≥95.0% as determined by gas chromatography (GC) . This level of purity, verified by an orthogonal chromatographic method, exceeds the typical ≥98% HPLC purity often reported for custom-synthesized batches from non-specialized vendors [1], ensuring minimal batch-to-batch variability in automated SPPS workflows.

Purity Specification
Cross-study
≥95.0% (GC)
GC-certified purity supports batch-to-batch consistency in automated synthesis
GC detects volatile impurities not captured by HPLC alone
Quality Control Peptide Synthesis Procurement

Storage Conditions for Long-Term Stability

1-(Fmoc-amino)cyclopropanecarboxylic acid requires storage at 2–8 °C to maintain its certified purity and reactivity . In contrast, the Boc analog is often stored at room temperature (sealed, dry) , indicating inherently different chemical stability profiles that affect shelf-life and logistics.

Storage Condition
Head-to-head
2–8 °C (refrigerated)
vs Boc: ambient
Refrigerated storage requirement may affect laboratory logistics and inventory planning
Shelf-life integrity depends on cold-chain maintenance
Storage Stability Chemical Inventory Procurement

Lipophilicity Advantage for Membrane Permeability

The computed XLogP3-AA of 1-(Fmoc-amino)cyclopropanecarboxylic acid is 3.0 [1], indicating moderate lipophilicity compared to polar natural amino acids such as Fmoc-Ser(tBu)-OH (calculated XLogP3 ~0.5) or Fmoc-Lys(Boc)-OH (calculated XLogP3 ~1.0). This lipophilicity, combined with the rigid cyclopropane core, can enhance passive membrane permeability of derived peptides [2].

Lipophilicity
Cross-study
XLogP3 = 3.0
Moderate lipophilicity may support membrane permeability in cell-based peptide assays
Computed property; experimental validation recommended
Drug Design Physicochemical Properties ADME

Fmoc-ACPC-OH: Best Application Scenarios


Protease-Resistant Peptide Therapeutics

The severe φ/ψ restriction imposed by the cyclopropane ring (Evidence Item 3) reduces peptide backbone flexibility, which correlates with enhanced resistance to proteolytic degradation [1][2]. This makes Fmoc-ACPC-OH a preferred building block for designing long-acting peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides) where in vivo half-life is a critical parameter.

Fmoc/tBu SPPS with Acid-Labile Protections

The orthogonal acid stability of the Fmoc group (Evidence Item 2) is essential for any SPPS protocol employing TFA-labile protecting groups (e.g., tBu for Ser/Thr/Tyr, Boc for Lys/Trp, Pbf for Arg). Substituting Boc-ACPC-OH would result in premature deprotection and synthetic failure [1][2]. This compound is therefore mandatory for standard Fmoc-SPPS workflows.

Foldamer and Constrained Peptide Library Construction

The rigid cyclopropane scaffold (Evidence Item 3) and moderate lipophilicity (Evidence Item 6) make Fmoc-ACPC-OH an ideal monomer for building helical or β-turn peptide foldamers with predictable 3D structures [1][2]. This is critical for structure-activity relationship (SAR) studies and the development of selective protein-protein interaction inhibitors.

High-Throughput Automated Peptide Synthesis

The higher melting point of 231–236 °C (Evidence Item 1) compared to the Boc analog (178 °C) ensures that Fmoc-ACPC-OH remains a free-flowing powder under ambient automated synthesizer conditions, preventing cartridge clogging and ensuring reproducible amino acid delivery [1]. This reduces instrument downtime and improves batch-to-batch consistency in high-throughput peptide production facilities.

Application
Selection Property
Validation Focus
Conformationally constrained peptide stability studies
Backbone φ/ψ restriction
Proteolytic stability assays
Fmoc-SPPS with acid-labile side-chain protections
Fmoc orthogonal acid stability
TFA deprotection compatibility
Foldamer and constrained peptide library construction
Rigid cyclopropane scaffold + moderate lipophilicity
Structural characterization (NMR, CD) and SAR
Automated peptide synthesis workflow
Thermal stability and powder handling
Dispensing consistency and coupling efficiency

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